

Delphinidin 3-Glucoside Chloride: A Technical Guide to Natural Sources and Extraction

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Compound of Interest

Compound Name: Delphinidin 3-glucoside chloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Delphinidin 3-glucoside chloride**, a prominent anthocyanin with significant therapeutic potential. The guide details its primary natural sources, presents quantitative data on its concentration in these sources, and offers detailed experimental protocols for its extraction and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources of Delphinidin 3-Glucoside Chloride

Delphinidin 3-glucoside chloride is abundant in a variety of pigmented plant materials, contributing to their characteristic blue, purple, and red hues. The primary natural sources include a range of berries, vegetables, and flowers. Berries are a particularly rich source, with bilberries (*Vaccinium myrtillus*), blackcurrants (*Ribes nigrum*), and blueberries (*Vaccinium corymbosum*) exhibiting high concentrations.^{[1][2][3][4][5][6]} The skin of eggplants (*Solanum melongena*) is another significant source of this anthocyanin.^{[7][8][9][10][11]} Other notable sources include Concord grapes (*Vitis labrusca*) and pomegranates (*Punica granatum*). The concentration of **delphinidin 3-glucoside chloride** can vary depending on the plant species, cultivar, growing conditions, and ripeness at the time of harvest.^[4]

Quantitative Analysis of Delphinidin 3-Glucoside Chloride in Natural Sources

The following table summarizes the quantitative data for **delphinidin 3-glucoside chloride** content in several key natural sources, as reported in various scientific studies. This information is crucial for selecting the most appropriate raw materials for extraction and for estimating potential yields.

Natural Source	Plant Part	Delphinidin 3-Glucoside Chloride Content (mg/100g of fresh weight, unless otherwise stated)	References
Bilberry (<i>Vaccinium myrtillus</i>)	Fruit	300-700 mg/100g (total anthocyanins)	[5][6]
24.3 µg/mL (in a specific extract)	[12]		
Blackcurrant (<i>Ribes nigrum</i>)	Fruit	80-470 mg/100g (total anthocyanins)	[4]
6.1-17.9% of total anthocyanins	[4]		
Delphinidin-3-glucoside is a major anthocyanin	[2][3]		
Blueberry (<i>Vaccinium corymbosum</i>)	Fruit	0.81 to 12.64 mg/100g (cultivar dependent)	[1]
'Bluecrop' cultivar: 2.52 to 3.72 mg/100g	[1]		
'Chignecto' cultivar: 13.92 mg/100g	[1]		
Eggplant (<i>Solanum melongena</i>)	Peel	4-5 mg/100g (dry weight)	[7]
3.7% of total anthocyanins	[9]		
Delphinidin-3-glucoside is a major anthocyanin	[8][10][11]		

Experimental Protocols for Extraction and Purification

The extraction and purification of **delphinidin 3-glucoside chloride** from its natural sources typically involve the use of polar solvents, followed by chromatographic techniques to isolate the compound of interest. Below are detailed protocols for its extraction from two prominent sources: blackcurrants and eggplant peel.

Extraction and Purification from Blackcurrants (*Ribes nigrum*)

This protocol outlines a common method for the extraction and purification of **delphinidin 3-glucoside chloride** from blackcurrants.

3.1.1. Extraction

- **Sample Preparation:** Fresh or frozen blackcurrants are homogenized to a fine pulp.
- **Solvent Extraction:** The homogenized pulp is macerated in an acidified methanol solution (e.g., methanol with 0.1% to 1.5% formic or hydrochloric acid) at a solid-to-solvent ratio of approximately 1:10 (w/v).^[13] Acidification of the solvent is crucial for stabilizing the anthocyanins in their flavylum cation form.
- **Maceration:** The mixture is stirred or agitated for a defined period, typically ranging from 1 to 24 hours, at a controlled temperature (e.g., 4°C) in the dark to prevent degradation.
- **Filtration and Concentration:** The extract is filtered to remove solid residues. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the methanol.

3.1.2. Purification

- **Solid-Phase Extraction (SPE):** The concentrated aqueous extract is loaded onto a C18 SPE cartridge. The cartridge is first washed with acidified water to remove sugars and other polar impurities. The anthocyanins are then eluted with acidified methanol.

- Preparative High-Performance Liquid Chromatography (HPLC): For high-purity isolation, the anthocyanin-rich fraction from SPE is subjected to preparative HPLC.[13]
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A gradient elution is employed, commonly using a mixture of acidified water (e.g., with 1.5% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[13]
 - Detection: The eluent is monitored at the visible maximum absorption wavelength of delphinidin 3-glucoside (around 520 nm).
 - Fraction Collection: The fraction corresponding to the retention time of **delphinidin 3-glucoside chloride** is collected.
- Lyophilization: The collected fraction is lyophilized to obtain the purified **delphinidin 3-glucoside chloride** as a powder.

Extraction and Purification from Eggplant Peel (*Solanum melongena*)

This protocol details the extraction and purification of **delphinidin 3-glucoside chloride** from eggplant peels.

3.2.1. Extraction

- Sample Preparation: The peels are removed from fresh eggplants, washed, and can be either used fresh or freeze-dried and powdered.
- Solvent Extraction: The eggplant peel material is extracted with an acidified ethanol solution (e.g., 70% ethanol with 1% citric or acetic acid). Ultrasound-assisted extraction (UAE) can be employed to enhance efficiency.
- Extraction Conditions: The extraction is typically carried out at a controlled temperature (e.g., 25-50°C) for a specific duration (e.g., 30-60 minutes).[7]

- Filtration and Concentration: The extract is filtered, and the solvent is removed under vacuum using a rotary evaporator.

3.2.2. Purification

- Solid-Phase Extraction (SPE): The concentrated extract is purified using a C18 SPE cartridge, following a similar procedure as described for blackcurrant extract.
- Preparative HPLC: The semi-purified anthocyanin fraction is further purified by preparative HPLC using a C18 column and a gradient of acidified water and acetonitrile/methanol to isolate **delphinidin 3-glucoside chloride**.^[14] The collected fractions are then lyophilized.

Signaling Pathways Modulated by Delphinidin 3-Glucoside Chloride

Delphinidin 3-glucoside chloride has been shown to exert its biological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is critical for drug development and for elucidating the mechanisms of action of this compound.

Inhibition of the NF- κ B Signaling Pathway

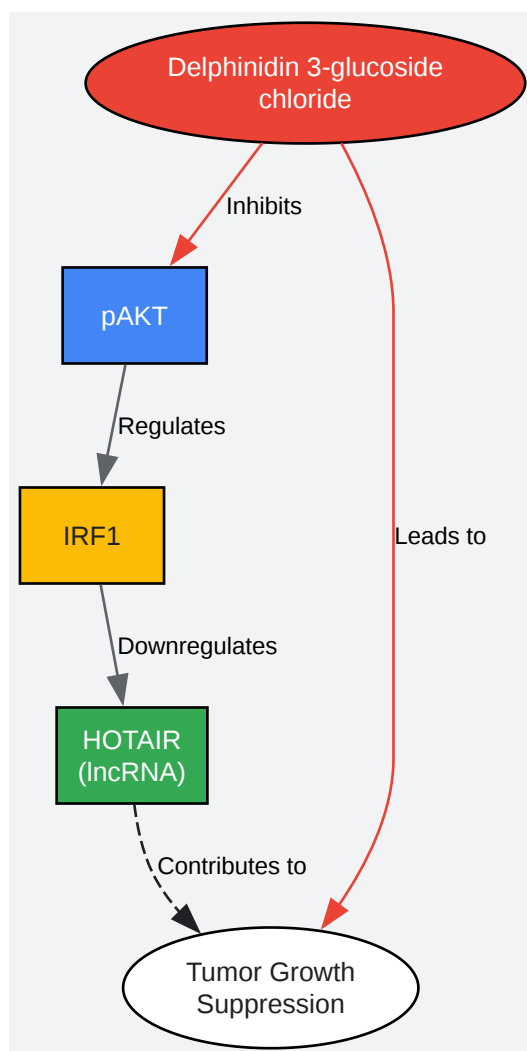
The Nuclear Factor-kappa B (NF- κ B) pathway is a crucial regulator of inflammatory responses and cell survival. Delphinidin has been demonstrated to inhibit this pathway, thereby exerting anti-inflammatory and pro-apoptotic effects.^{[15][16][17]} The mechanism of inhibition involves preventing the degradation of the inhibitory protein I κ B α , which in turn sequesters the NF- κ B p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.^{[15][16]}

Figure 1: Inhibition of the NF- κ B signaling pathway by delphinidin.

Modulation of the pAKT/IRF1/HOTAIR Signaling Pathway

Recent studies have indicated that **delphinidin 3-glucoside chloride** can exert anti-tumor effects by modulating the pAKT/IRF1/HOTAIR signaling pathway. This pathway involves the interplay between the protein kinase B (AKT), interferon regulatory factor 1 (IRF1), and the long non-coding RNA HOTAIR. Delphinidin has been shown to inhibit the phosphorylation of AKT

(pAKT), which in turn can influence the expression of IRF1 and HOTAIR, ultimately leading to the suppression of tumor growth.



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Figure 2: Modulation of the pAKT/IRF1/HOTAIR pathway by **delphinidin 3-glucoside chloride**.

Conclusion

Delphinidin 3-glucoside chloride is a readily available natural compound with a range of promising biological activities. This guide provides a foundational resource for researchers and drug development professionals interested in harnessing its therapeutic potential. The detailed information on its natural sources, quantitative content, extraction and purification protocols, and its interaction with key cellular signaling pathways will facilitate further research and

development in this exciting area of natural product science. The provided experimental methodologies can be adapted and optimized for specific research and development needs, paving the way for novel therapeutic applications of this potent anthocyanin.

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